Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a chemical compound with diverse applications in scientific research, including drug development, organic synthesis, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and an ester group attached to a pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-amino-5-nitropyrimidin-4-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including nitration, amination, and esterification.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Typical reducing agents include iron and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives with similar functional groups.
Uniqueness: The presence of both amino and nitro groups on the pyrimidine ring distinguishes this compound from others.
Properties
IUPAC Name |
ethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZICPHDUKRFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.